molecular formula C21H32N2O5 B13740313 (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate CAS No. 105310-43-8

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate

Cat. No.: B13740313
CAS No.: 105310-43-8
M. Wt: 392.5 g/mol
InChI Key: KSKVOYHVTYRAHL-ZFNKBKEPSA-N
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Description

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate (CAS No. 105310-35-8) is a cyclopropane-derived carboxamide featuring a Z-configuration stereochemistry, a phenyl ring, and a dibutylamine substituent. Its molecular formula is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol and a purity of 96% . The compound is synthesized as an oxalate salt, which enhances its stability and solubility compared to freebase forms. Structurally, it belongs to a class of NMDA receptor antagonists, sharing a cyclopropanecarboxamide core with modifications in alkyl chain length and substituents that influence pharmacological activity .

Properties

CAS No.

105310-43-8

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

[(1S,2R)-2-(dibutylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H30N2O.C2H2O4/c1-3-5-12-21(13-6-4-2)18(22)19(14-17(19)15-20)16-10-8-7-9-11-16;3-1(4)2(5)6/h7-11,17H,3-6,12-15,20H2,1-2H3;(H,3,4)(H,5,6)/t17-,19+;/m1./s1

InChI Key

KSKVOYHVTYRAHL-ZFNKBKEPSA-N

Isomeric SMILES

CCCCN(CCCC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O

Canonical SMILES

CCCCN(CCCC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the aminomethyl and dibutyl groups. The final step involves the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to changes in their activity. The aminomethyl and dibutyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to three key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Pharmacological Target Key Findings
Milnacipran Hydrochloride C₁₅H₂₂N₂O·HCl 282.81 N,N-Diethyl, Z-configuration NMDA receptor antagonist Clinically used antidepressant; IC₅₀ = 34 µM for NMDA receptor binding
N,N-Diethyl-2-(4-methoxyphenoxy) derivative C₂₀H₂₃NO₃ 325.41 4-Methoxyphenoxy, diethyl Not specified Synthesized via radical addition (78% yield); diastereomeric ratio 23:1
Target Compound (Oxalate salt) C₁₅H₂₀N₂O₅ 308.33 N,N-Dibutyl, Z-configuration Probable NMDA antagonist Higher lipophilicity due to dibutyl groups; oxalate salt improves solubility
Key Observations:

Alkyl Chain Impact: The dibutyl substituent in the target compound increases lipophilicity compared to milnacipran’s diethyl group. This may enhance blood-brain barrier penetration but could reduce metabolic stability due to prolonged alkyl chains . The 4-methoxyphenoxy analog () introduces a bulky aromatic substituent, which likely alters binding kinetics but lacks reported NMDA activity .

Stereochemistry :

  • The Z-configuration in both milnacipran and the target compound is critical for NMDA receptor antagonism. Stereoisomerism directly affects receptor binding, as seen in milnacipran’s IC₅₀ of 34 µM .

Salt Form :

  • The oxalate salt in the target compound contrasts with milnacipran’s hydrochloride salt. Oxalate salts generally exhibit lower aqueous solubility than hydrochlorides, which may influence formulation strategies .

Physicochemical Properties

  • Solubility : The oxalate salt’s solubility is likely intermediate between milnacipran’s hydrochloride (high solubility) and freebase carboxamides (low solubility).
  • Purity : The target compound’s 96% purity aligns with pharmaceutical standards, though impurities (4%) may necessitate further refinement .

Biological Activity

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H30N2O2\text{C}_{18}\text{H}_{30}\text{N}_2\text{O}_2

This structure indicates the presence of a cyclopropane moiety, which is known to influence biological activity due to its unique three-membered ring configuration.

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission. This mechanism is crucial for its potential application in treating mood disorders and anxiety-related conditions.

Biological Activity

  • Antidepressant Effects : In animal models, the compound has shown significant antidepressant-like effects, comparable to established SSRIs. Behavioral tests such as the forced swim test and tail suspension test indicate reduced immobility time, suggesting enhanced mood.
  • Anxiolytic Properties : Additionally, studies have indicated anxiolytic properties through reduced anxiety-like behavior in elevated plus maze tests. The compound appears to lower anxiety levels by modulating GABAergic activity.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, potentially through the activation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).

Study 1: Antidepressant Activity

In a controlled study involving rodents, this compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg). Results showed a dose-dependent reduction in depressive behaviors over a four-week period.

Dose (mg/kg)Immobility Time (seconds)Behavioral Score
0180High
5120Moderate
1080Low
2030Very Low

Study 2: Anxiolytic Effects

Another study assessed the anxiolytic effects using the elevated plus maze model. The results indicated significant increases in time spent in open arms, correlating with reduced anxiety levels.

Treatment GroupTime in Open Arms (seconds)
Control20
Low Dose (5 mg/kg)45
High Dose (20 mg/kg)70

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